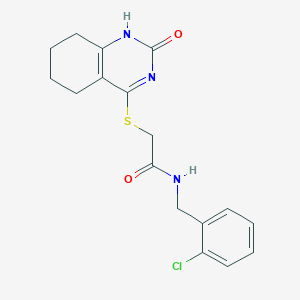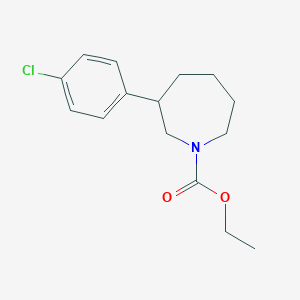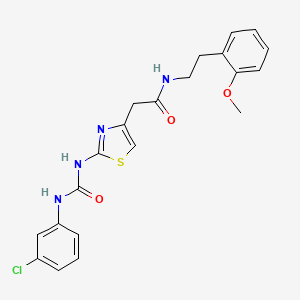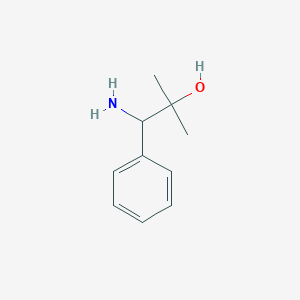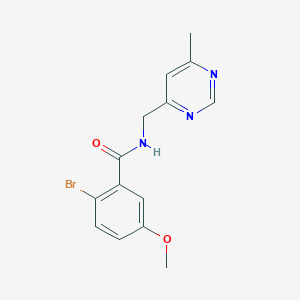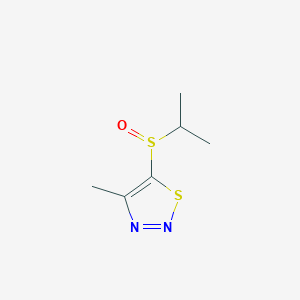
5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific information about the physical and chemical properties of 5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole is not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Fungicidal and Antiviral Activities
1,2,3-Thiadiazoles, including derivatives similar to 5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole, have been investigated for their fungicidal and antiviral properties. For example, a study by Zheng et al. (2010) demonstrated that compounds synthesized using a Ugi reaction exhibited broad-spectrum activities against most fungi tested, with certain compounds showing excellent potential antivirus activities comparable to the positive control agent ribavirin. The study also explored the structure-activity relationship, indicating the potential of thiadiazole derivatives in pesticide development (Zheng et al., 2010).
Antimicrobial Study
The synthesis of new series of fused 1,2,4-triazoles, incorporating thiadiazole structures, showed interesting antibacterial and antifungal activity. Joshi et al. (2021) synthesized these compounds and found that specific derivatives exhibited significant activity against bacterial and fungal strains, indicating the utility of thiadiazole derivatives as antimicrobial agents (Joshi et al., 2021).
Corrosion Inhibition
Thiadiazole derivatives have also been explored for their application in corrosion inhibition. Attou et al. (2020) investigated a novel 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in acidic environments. The study demonstrated the compound's effectiveness in reducing corrosion, highlighting the potential application of thiadiazole derivatives in protecting metal surfaces (Attou et al., 2020).
Pharmacological Activities
The 1,3,4-thiadiazole core is known for its pharmacological relevance. Compounds containing this core have been studied for their anticancer, antibacterial, antifungal, and antitubercular properties, among others. Matysiak (2015) reviewed recent achievements in the medicinal chemistry of 1,3,4-thiadiazole-based compounds, underscoring their diverse biological activities and their potential as therapeutic agents (Matysiak, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-5-propan-2-ylsulfinylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS2/c1-4(2)11(9)6-5(3)7-8-10-6/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMIOKRLQKSUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B2753004.png)
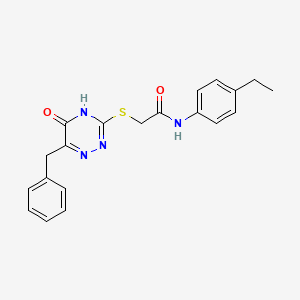
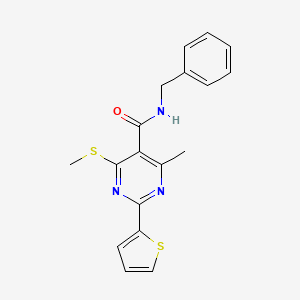
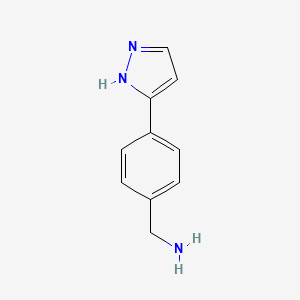
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamoyl]propanamide](/img/structure/B2753011.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-methoxyphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2753015.png)
![Ethyl 2-({[6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2753018.png)
